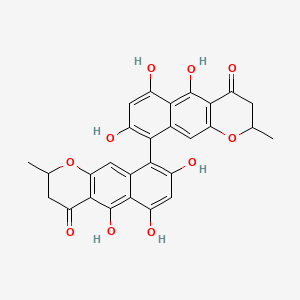
Mild aconitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A C19 norditerpenoid alkaloid (DITERPENES) from the root of ACONITUM; DELPHINIUM and larkspurs. It activates VOLTAGE-GATED SODIUM CHANNELS. It has been used to induce ARRHYTHMIAS in experimental animals and it has anti-inflammatory and anti-neuralgic properties.
Aplicaciones Científicas De Investigación
1. Analytical Method Development for Aconite Alkaloids
In the realm of analytical chemistry, aconite alkaloids, which include aconitine, mesaconitine, and hypaconitine, are of significant interest. A study by (Song et al., 2010) highlights the development and validation of a capillary zone electrophoresis method for determining these alkaloids in aconite roots. This method is crucial for the quality control of aconite-containing drugs and offers a reliable approach for their toxicological studies.
2. Cardioprotective and Cardiotoxic Effects
Research by (Zhou et al., 2021) delves into the paradoxical nature of aconitine, an aconite alkaloid, known for both its cardioprotective and cardiotoxic effects. Low doses of aconitine or its metabolites may have cardioprotective effects, crucial for aconite's clinical efficacy. Conversely, high doses can cause severe cardiotoxicity. Understanding this dual nature is essential for developing aconite-based cardiac medications.
3. Impact on Agriculture and Plant Physiology
In agriculture and plant physiology, the interaction between aconitate and environmental factors is an area of interest. A study by (Rémus-Borel et al., 2009) shows that aconitate and methyl aconitate levels in wheat are modulated by silicon, especially in response to powdery mildew infection. This suggests a role for aconitate in plant defense mechanisms and offers insights into improving crop resilience.
4. Historical and Traditional Medicine Perspectives
(Hong, 2012) examines the historical use of aconite in traditional medicine, particularly in the context of "Treatise on Febrile Diseases." This study offers insights into the safe application of aconite in traditional medicine, underscoring the balance between its therapeutic and toxic properties.
5. Polymerization and Industrial Applications
Aconitic acid, an organic acid derived from sugarcane, shows promise in industrial applications. (Kanitkar et al., 2013) describe the extraction of polymerization-grade aconitic acid from sugarcane molasses, emphasizing its potential use in synthesizing biodegradable polyesters for tissue engineering and other applications.
6. Therapeutic and Toxicological Studies
Aconite's therapeutic benefits and toxicological risks are a major focus in pharmacology. Studies like those by (Tai et al., 2015) and (Fatovich, 1992) review the clinical uses of aconite preparations and the associated risks of toxicity, highlighting the importance of safe usage practices.
Propiedades
Número CAS |
8006-38-0 |
|---|---|
Fórmula molecular |
C34H47NO11 |
Peso molecular |
645.7 g/mol |
Nombre IUPAC |
[(2R,3R,5R,8R,10R,17S)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO11/c1-7-35-15-31(16-41-3)20(37)13-21(42-4)33-19-14-32(40)28(45-30(39)18-11-9-8-10-12-18)22(19)34(46-17(2)36,27(38)29(32)44-6)23(26(33)35)24(43-5)25(31)33/h8-12,19-29,37-38,40H,7,13-16H2,1-6H3/t19-,20?,21?,22-,23?,24?,25-,26-,27?,28?,29?,31?,32-,33?,34-/m1/s1 |
Clave InChI |
XFSBVAOIAHNAPC-SNMMDUFQSA-N |
SMILES isomérico |
CCN1CC2([C@H]3C(C4[C@@H]1C3([C@@H]5C[C@]6(C([C@@H]5[C@@]4(C(C6OC)O)OC(=O)C)OC(=O)C7=CC=CC=C7)O)C(CC2O)OC)OC)COC |
SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC |
SMILES canónico |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC |
Otros números CAS |
302-27-2 |
Pictogramas |
Acute Toxic |
Sinónimos |
Acetylbenzoyl aconine Acetylbenzoyl-aconine Acetylbenzoylaconine Aconitane-3,8,13,14,15-pentol, 20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-, 8-acetate 14-benzoate, (1alpha,3alpha,6alpha,14alpha,15alpha,16beta)- Aconitine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide](/img/structure/B1194660.png)
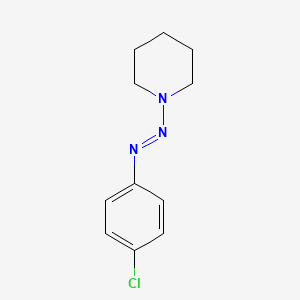

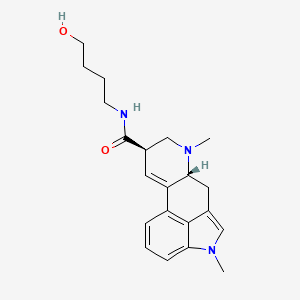


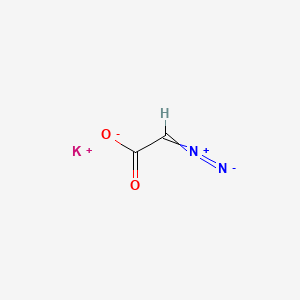
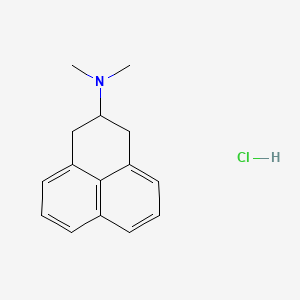
![(5S,7S)-7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B1194671.png)
![2-Azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1194672.png)
![4-[(2S)-2-(methylamino)propyl]phenol](/img/structure/B1194675.png)
